Diphenyl vinyl phosphate

Descripción general

Descripción

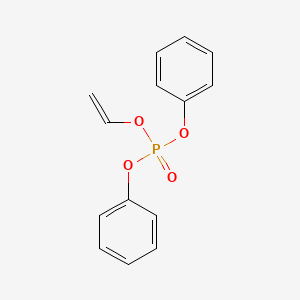

Diphenyl vinyl phosphate is an organophosphorus compound characterized by the presence of a vinyl group attached to a phosphate ester. This compound is of significant interest due to its versatile applications in organic synthesis, polymer chemistry, and as a flame retardant. Its molecular structure consists of a phosphate group bonded to two phenyl groups and a vinyl group, making it a valuable intermediate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diphenyl vinyl phosphate can be synthesized through a two-step process involving transesterification and palladium-catalyzed coupling. Initially, a diol undergoes transesterification with diethyl phosphite to form a cyclic phosphite. This intermediate is then coupled with vinyl bromide in the presence of a palladium catalyst to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale transesterification reactions followed by catalytic coupling. The use of microwave irradiation can significantly reduce reaction times, making the process more efficient .

Análisis De Reacciones Químicas

Types of Reactions: Diphenyl vinyl phosphate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in cross-coupling reactions with aryl and vinyl halides, facilitated by palladium catalysts.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different organophosphorus derivatives.

Polymerization: It acts as an organic catalyst in the ring-opening polymerization of lactones.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Zinc Iodide: Combined with this compound for living cationic polymerization.

Visible-Light Illumination: Employed in the reaction of diaryliodonium salts with phosphites.

Major Products:

Aryl Phosphonates: Formed through cross-coupling reactions.

Polymeric Materials: Produced via ring-opening polymerization.

Aplicaciones Científicas De Investigación

Diphenyl vinyl phosphate has diverse applications in scientific research:

Organic Synthesis: Used as a substrate in the synthesis of complex organic molecules.

Polymer Chemistry: Acts as a catalyst in polymerization reactions, leading to the formation of high-performance polymers.

Flame Retardants: Incorporated into materials to enhance their flame resistance.

Biological Studies: Investigated for its potential effects on biological systems and its role as a metabolite of flame retardants.

Mecanismo De Acción

The mechanism of action of diphenyl vinyl phosphate involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

Triphenyl Phosphate: Another organophosphorus compound used as a flame retardant.

Diphenyl Phosphate: A related compound with similar catalytic properties.

Vinyl Phosphates: A broader class of compounds with varying substituents on the phosphate group.

Uniqueness: Diphenyl vinyl phosphate is unique due to its combination of a vinyl group and two phenyl groups attached to a phosphate ester. This structure imparts distinct reactivity and catalytic properties, making it valuable in specific applications such as polymerization and flame retardance .

Actividad Biológica

Diphenyl vinyl phosphate (DPVP) is an organophosphate compound that has garnered attention due to its potential biological activities and implications for human health. This article explores the biological activity of DPVP, focusing on its toxicological properties, metabolic effects, and potential applications in organic synthesis.

Chemical Structure and Properties

This compound is characterized by its phosphate ester structure, which contributes to its reactivity and biological interactions. The compound can be synthesized through various methods, including the double Suzuki coupling of dibromovinyl phosphates, which allows for the introduction of diverse functional groups .

Toxicological Studies

Recent studies have highlighted the toxicological effects of diphenyl phosphate (DPhP), a related compound often used as a biomarker for exposure to aryl phosphate esters (APEs). Research conducted on FVB mice demonstrated that chronic exposure to DPhP, even at low doses, significantly impacts metabolic processes. Notably, it was found that DPhP exposure led to a reduction in fatty acid catabolic processes and down-regulation of genes involved in lipid metabolism regulated by peroxisome proliferator-activated receptor alpha (PPARα) .

Key Findings from Toxicological Studies

- Fatty Acid Metabolism : Chronic DPhP exposure disrupted fatty acid catabolism in the liver, affecting overall physiology and body weight regulation.

- Gene Expression : mRNA expression levels of lipid catabolic genes were significantly lower in treated mice compared to controls.

- Metabolomics Analysis : Multi-omics approaches confirmed the biological impact of DPhP on liver metabolism, indicating potential risks for cardiovascular diseases and metabolic disorders .

Endocrine Disruption Potential

DPhP has been identified as a potential endocrine disruptor. Studies suggest that exposure to organophosphates can interfere with hormonal signaling pathways, leading to adverse developmental and reproductive outcomes. The mechanism involves alterations in gene expression related to hormone synthesis and metabolism.

Case Studies

Several case studies have examined the environmental presence and biological effects of DPhP:

- Environmental Monitoring : Research indicates that DPhP is commonly found in various environmental matrices due to its use as a plasticizer and flame retardant. Its persistence raises concerns about long-term exposure risks to wildlife and humans.

- Human Exposure : A study detected DPhP metabolites in human urine samples, suggesting that human exposure occurs primarily through environmental pathways rather than direct consumption .

Applications in Organic Synthesis

This compound also serves as a versatile substrate in organic synthesis. It has been utilized as an organocatalyst for controlled living ring-opening polymerization, demonstrating its utility in producing block-end-functionalized polycarbonates . This application highlights the compound's dual role as both a chemical reagent and a subject of toxicity studies.

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Toxicity | Chronic exposure affects liver metabolism and gene expression related to lipids. |

| Endocrine Disruption | Alters hormonal signaling pathways; potential reproductive effects. |

| Environmental Persistence | Commonly detected in environmental samples; raises concerns for human health. |

| Synthetic Applications | Used as an organocatalyst in polymerization reactions for advanced materials. |

Propiedades

IUPAC Name |

ethenyl diphenyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13O4P/c1-2-16-19(15,17-13-9-5-3-6-10-13)18-14-11-7-4-8-12-14/h2-12H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYNTEFVOZNXEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468575 | |

| Record name | DIPHENYL VINYL PHOSPHATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33552-07-7 | |

| Record name | DIPHENYL VINYL PHOSPHATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.